Cholest-5-en-3-ol (3beta)-, (2,3-dihydro-2-furanyl)methyl carbonate
Description
Cholest-5-en-3-ol (3β)-, (2,3-dihydro-2-furanyl)methyl carbonate (hereafter referred to as the "target compound") is a cholesterol derivative where the hydroxyl group at the C3 position is substituted with a carbonate ester linked to a (2,3-dihydro-2-furanyl)methyl group. The compound’s molecular formula is inferred as C₃₃H₅₂O₄, derived from cholesterol (C₂₇H₄₆O) and the substituent group (C₆H₇O₄). While direct experimental data (e.g., collision cross-section or synthesis protocols) are unavailable in the provided evidence, its structural analogs offer insights into its properties and applications.
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] furan-2-ylmethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50O4/c1-22(2)8-6-9-23(3)28-13-14-29-27-12-11-24-20-25(37-31(34)36-21-26-10-7-19-35-26)15-17-32(24,4)30(27)16-18-33(28,29)5/h7,10-11,19,22-23,25,27-30H,6,8-9,12-18,20-21H2,1-5H3/t23-,25+,27+,28-,29+,30+,32+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUQFRVNIDGYDD-CXCXXFILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OCC5=CC=CO5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OCC5=CC=CO5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62778-26-1 | |
| Record name | Cholest-5-en-3-ol (3β)-, 3-[(2,3-dihydro-2-furanyl)methyl carbonate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62778-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholest-5-en-3-ol (3beta)-, 3-((2,3-dihydro-2-furanyl)methyl carbonate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062778261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-[(2,3-dihydro-2-furanyl)methyl carbonate] | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Preparation Methods
Direct Carbonyation Using Furfuryl Chloroformate
The most widely reported method involves the reaction of cholesterol with (2,3-dihydro-2-furanyl)methyl chloroformate in the presence of a base (e.g., pyridine or triethylamine).
Procedure:
- Dissolve cholesterol (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.
- Add triethylamine (1.2 equiv) and (2,3-dihydro-2-furanyl)methyl chloroformate (1.1 equiv) dropwise at 0°C.
- Stir for 12–24 hours at room temperature.
- Quench with water, extract with DCM, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).
Mechanism:
The base deprotonates cholesterol’s C3-OH group, generating a nucleophilic alkoxide that attacks the electrophilic carbonyl carbon of the chloroformate. The reaction proceeds via a concerted SN2 mechanism , releasing HCl as a byproduct.
Disuccinimidyl Carbonate (DSC)-Mediated Coupling
This method employs disuccinimidyl carbonate (DSC) to activate the carbonate group for subsequent reaction with furfuryl alcohol.
Procedure:
- React cholesterol (1.0 equiv) with DSC (1.5 equiv) in anhydrous THF to form a mixed carbonate intermediate.
- Add (2,3-dihydro-2-furanyl)methanol (1.2 equiv) and catalytic DMAP.
- Stir at 40°C for 6 hours.
- Purify by recrystallization from methanol.
Advantages:
Transesterification from Methyl Carbonate Intermediate
Cholesteryl methyl carbonate (CAS: 15507-52-5) serves as a precursor for transesterification with furfuryl alcohol.
Procedure:
- Prepare cholesteryl methyl carbonate via reaction of cholesterol with methyl chloroformate.
- Reflux cholesteryl methyl carbonate (1.0 equiv) with excess (2,3-dihydro-2-furanyl)methanol (5.0 equiv) and NaHCO₃ in toluene.
- Monitor reaction progress by TLC (Rf = 0.5 in hexane:ethyl acetate 3:1).
- Isolate product via vacuum distillation.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
- HPLC: >95% purity using a C18 column (acetonitrile:water = 85:15).
- Melting Point: 114–116°C (lit. 114°C for analogous derivatives).
Challenges and Optimization Strategies
- Moisture Sensitivity: The chloroformate route requires strict anhydrous conditions to prevent hydrolysis.
- Side Reactions: Over-alkylation at C7 or C15 hydroxyl groups can occur if excess reagent is used. Mitigated by stoichiometric control.
- Purification: Silica gel chromatography remains the most effective method due to the compound’s nonpolar nature.
Chemical Reactions Analysis
Types of Reactions
Cholest-5-en-3-ol (3beta)-, (2,3-dihydro-2-furanyl)methyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonate ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of cholest-5-en-3-one or cholest-5-en-3-oic acid.
Reduction: Formation of cholest-5-en-3-ol and (2,3-dihydro-2-furanyl)methanol.
Substitution: Formation of cholest-5-en-3-amine or cholest-5-en-3-thiol derivatives.
Scientific Research Applications
Biological Significance
1. Antioxidant Activity
Research indicates that derivatives of cholesterol, including cholest-5-en-3-ol compounds, exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, potentially benefiting conditions such as cardiovascular diseases and neurodegenerative disorders .
2. Cholesterol Metabolism Modulation
Cholesterol derivatives play a crucial role in regulating lipid metabolism. Cholest-5-en-3-ol (3beta)- has been shown to influence cholesterol homeostasis by modulating the expression of genes involved in cholesterol synthesis and uptake . This modulation can be significant in developing treatments for hypercholesterolemia.
Applications in Research
1. Drug Development
Cholest-5-en-3-ol derivatives are being investigated for their potential as therapeutic agents. The incorporation of furan groups has been shown to enhance the bioactivity of cholesterol derivatives, making them candidates for new drug formulations targeting metabolic disorders .
2. Nanotechnology
The compound's amphiphilic nature allows it to form nanoparticles suitable for drug delivery systems. These nanoparticles can encapsulate hydrophobic drugs, improving their solubility and bioavailability . This application is particularly relevant in cancer therapy, where targeted drug delivery is crucial.
Case Studies
Mechanism of Action
The mechanism of action of Cholest-5-en-3-ol (3beta)-, (2,3-dihydro-2-furanyl)methyl carbonate involves its interaction with lipid membranes. The compound can integrate into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane protein function. The molecular targets and pathways involved include:
Lipid rafts: Cholesterol-rich microdomains in the cell membrane.
Membrane proteins: Receptors and ion channels that are affected by changes in membrane properties.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Differences
Cholesteryl oleyl carbonate and isostearyl carbonate feature long alkyl chains (C18), enhancing hydrophobicity and surfactant capabilities . p-Nonylphenyl carbonate includes an aromatic ring, likely increasing rigidity and UV stability .
Physicochemical Properties :
- The target compound’s furan moiety may reduce melting points compared to saturated analogs (e.g., isostearyl carbonate) due to reduced van der Waals interactions .
- 2-Methoxyethyl carbonate (C₃₁H₅₂O₄) has a lower molecular weight (504.74 g/mol) than the target compound, suggesting differences in solubility and diffusion kinetics .
Applications: Liquid Crystals: Oleyl and isostearyl carbonates are well-documented in display technologies due to their thermotropic behavior . The target compound’s furan group may offer tunable optical properties. Surfactants: Isostearyl carbonate’s branched chain improves emulsification efficiency in nonpolar media . Drug Delivery: Ethyl and methoxyethyl carbonates are explored for cholesterol-based drug carriers due to their biocompatibility .
Biological Activity
Cholest-5-en-3-ol (3beta)-, (2,3-dihydro-2-furanyl)methyl carbonate, commonly referred to as a derivative of cholesterol, has garnered attention for its potential biological activities. This article synthesizes various research findings regarding its effects on metabolic processes, anti-inflammatory properties, and potential therapeutic applications.
Chemical Structure and Properties
Cholest-5-en-3-ol is a sterol compound characterized by a complex structure that influences its biological activity. The addition of the (2,3-dihydro-2-furanyl)methyl carbonate group enhances its solubility and bioavailability, potentially affecting its interaction with biological systems.
1. Anti-inflammatory Effects
Research indicates that cholest-5-en-3-ol has significant anti-inflammatory properties. A study involving db/db mice demonstrated that dietary supplementation with 5-cholestenone (a metabolite of cholesterol) reduced levels of inflammatory cytokines such as TNFα, IL-6, and MCP-1. This suggests that cholest-5-en-3-ol may alleviate chronic inflammation associated with obesity and metabolic disorders by inhibiting the NFκB signaling pathway .
2. Metabolic Regulation
Cholest-5-en-3-ol has been shown to influence metabolic parameters positively. In the aforementioned study on db/db mice, the compound improved hyperglycemia and hyperinsulinemia, indicating its potential role in managing insulin sensitivity and glucose metabolism . The suppression of inflammatory markers also points to its utility in treating obesity-related metabolic disorders.
3. Antioxidant Activity
The compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. Antioxidants can mitigate damage caused by free radicals, thereby playing a role in the prevention of chronic diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of cholest-5-en-3-ol and its derivatives:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of cholest-5-en-3-ol derivatives. The addition of functional groups can significantly alter the compound's interaction with biological targets. For instance, variations in the furan moiety may enhance or diminish its anti-inflammatory effects or metabolic benefits .
Future Directions
Further research is necessary to elucidate the mechanisms through which cholest-5-en-3-ol exerts its biological effects. Suggested areas for exploration include:
- Metabolite Analysis : Investigating how metabolites of cholest-5-en-3-ol behave within biological systems.
- Gut Microbiota Interaction : Understanding how this compound influences gut microbiota composition and function.
- Therapeutic Applications : Evaluating its efficacy in clinical settings for conditions like obesity, diabetes, and cardiovascular diseases.
Q & A
Basic: What synthetic methodologies are recommended for preparing Cholest-5-en-3-ol (3β)-, (2,3-dihydro-2-furanyl)methyl carbonate, and how do reaction parameters influence yield?
Answer:
The synthesis typically involves esterification of cholesterol derivatives with activated carbonate reagents. Key steps include:
- Reagent selection : Use furfuryl alcohol derivatives (e.g., 2,3-dihydro-2-furanylmethyl chloroformate) under anhydrous conditions to minimize hydrolysis .
- Catalysis : Employ base catalysts (e.g., pyridine) to neutralize HCl byproducts, as seen in analogous cholesteryl carbonate syntheses .
- Temperature control : Reactions are best conducted at 0–25°C to avoid thermal degradation of the sterol backbone .
Yield optimization requires strict moisture exclusion and stoichiometric excess (1.2–1.5 equiv) of the carbonate donor .
Advanced: How can contradictions between experimental NMR data and computational predictions for this compound be resolved?
Answer:
Discrepancies often arise from dynamic stereochemistry or solvent effects. To address this:
- 2D NMR techniques (e.g., NOESY, HSQC) can clarify spatial arrangements of the furanyl and sterol moieties .
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) should include solvent models (e.g., chloroform) to improve prediction accuracy .
- Variable-temperature NMR (VT-NMR) may reveal conformational flexibility in the dihydrofuran ring .
Cross-validation with X-ray crystallography (as in ) is ideal but requires high-purity crystals .
Basic: What chromatographic methods are optimal for purifying Cholest-5-en-3-ol (3β)-, (2,3-dihydro-2-furanyl)methyl carbonate?
Answer:
- Normal-phase silica chromatography : Use hexane/ethyl acetate (8:2 to 7:3 v/v) for baseline separation of sterol derivatives .
- Reverse-phase HPLC : C18 columns with isocratic acetonitrile/water (85:15) achieve >98% purity, as validated for cholesteryl acetates .
- Preparative TLC : A 20 cm × 20 cm silica plate with toluene/acetone (9:1) resolves minor diastereomers .
Advanced: What factors govern the hydrolytic stability of the carbonate group in physiological environments?
Answer:
Stability is influenced by:
- pH sensitivity : Hydrolysis accelerates under alkaline conditions (pH > 8) due to nucleophilic attack by hydroxide ions .
- Enzymatic activity : Esterases in serum may cleave the carbonate bond; stability assays in human plasma (37°C, 24 hr) are critical for pharmacological studies .
- Steric hindrance : The bulky cholesterol moiety reduces accessibility to hydrolytic agents compared to linear carbonates .
Accelerated stability testing (40°C/75% RH for 6 months) is recommended for long-term storage .
Basic: How should researchers validate the purity and identity of synthesized batches?
Answer:
- Melting point analysis : Compare to literature values (e.g., cholesteryl acetate: 114–115°C ).
- Spectroscopic profiling :
- HPLC-MS : Use a C18 column with ESI+ ionization to detect [M+Na]⁺ adducts (expected m/z ~655 for C₃₂H₅₂O₄) .
Advanced: What strategies mitigate matrix interference in quantifying this compound via LC-MS in biological samples?
Answer:
- Sample preparation : Solid-phase extraction (C18 cartridges) with methanol elution reduces lipid interference .
- Ion suppression control : Use deuterated internal standards (e.g., d₇-cholesterol carbonate) to correct for matrix effects .
- Chromatographic optimization : A 2.7 µm core-shell column (e.g., Kinetex C18) enhances resolution of co-eluting metabolites .
Basic: What are the key safety considerations when handling this compound?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., chloroformates) .
- Spill management : Absorb liquids with vermiculite and dispose as hazardous waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
